A Technical Guide to the Chemical Properties of 5-Fluoro-D-tryptophan
A Technical Guide to the Chemical Properties of 5-Fluoro-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties of 5-Fluoro-D-tryptophan, a fluorinated analog of the amino acid D-tryptophan. The strategic placement of a fluorine atom on the indole ring imparts unique characteristics to the molecule, making it an invaluable tool in protein engineering, drug discovery, and advanced biophysical studies. This document details its physicochemical properties, spectroscopic behavior, and stability, supported by experimental protocols and logical diagrams to facilitate its application in research.
Core Chemical and Physical Properties
5-Fluoro-D-tryptophan is a non-proteinogenic amino acid characterized by the substitution of a hydrogen atom with a fluorine atom at the 5-position of the indole ring. This modification minimally alters the steric profile of the molecule while significantly impacting its electronic properties.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2][3] |
| Molecular Weight | 222.22 g/mol | [1][2][3][4] |
| CAS Number | 97749-24-1 | [1] |
| Appearance | Slightly off-white to brown powder or crystals | [2] |
| Melting Point | 261 °C (for DL-racemic mixture) | [4] |
| Storage Conditions | 2-8°C, protect from light, keep dry | [2][4][5] |
Solubility Profile
As an amino acid, 5-Fluoro-D-tryptophan exhibits zwitterionic properties, leading to moderate solubility in water and limited solubility in nonpolar organic solvents. While specific quantitative solubility data for 5-Fluoro-D-tryptophan is not extensively published, its behavior can be inferred from studies on D-tryptophan. Generally, solubility decreases in aqueous solutions with the addition of organic co-solvents like ethanol or isopropanol.
For related compounds such as 6-fluoro-DL-tryptophan, solubility is noted to be low in aqueous solutions but can be enhanced by first dissolving in organic solvents like methanol (approx. 0.1 mg/mL) or 2% acetic acid (approx. 1 mg/mL) and then diluting into aqueous buffers.[6]
This protocol outlines a standard gravimetric method for determining the equilibrium solubility of 5-Fluoro-D-tryptophan in an aqueous buffer.
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Preparation: Prepare a buffer solution of desired pH (e.g., 50 mM phosphate buffer, pH 7.4).
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Supersaturation: Add an excess amount of 5-Fluoro-D-tryptophan powder to a known volume of the buffer in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully extract a precise volume of the clear supernatant.
-
Quantification:
-
Gravimetric Method: Transfer the aliquot to a pre-weighed container, evaporate the solvent completely under vacuum or gentle heat, and weigh the remaining solid.
-
Spectrophotometric Method: Alternatively, quantify the concentration using UV-Vis spectrophotometry by measuring the absorbance at the λ_max of the indole chromophore and comparing it to a standard curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment in triplicate to ensure reproducibility.
Acidity and pKa
The introduction of the highly electronegative fluorine atom at the 5-position of the indole ring influences the acidity of the ionizable groups in the molecule. The electron-withdrawing effect of fluorine is expected to lower the pKa values of the carboxylic acid, the α-amino group, and the indole N-H group compared to unsubstituted tryptophan.
While comprehensive experimental data is limited, one study on the related compound 5-hydroxytryptophan demonstrated that mono-fluorination can decrease the pKa of the indole ring proton by approximately one pH unit. This highlights the significant electronic impact of fluorine substitution.
This method leverages the change in the UV absorbance spectrum of the indole chromophore upon protonation/deprotonation to determine the pKa of the indole N-H group.
-
Stock Solution: Prepare a concentrated stock solution of 5-Fluoro-D-tryptophan in a suitable solvent (e.g., DMSO or water).
-
Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 8 to 12 to bracket the expected indole pKa). A constant ionic strength should be maintained across all buffers.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, constant volume of the stock solution to each well, followed by a larger, constant volume of each buffer solution.[7]
-
Spectral Measurement: Measure the full UV absorbance spectrum (e.g., 250-350 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve.
-
-
pKa Determination: The pKa is the pH value at the inflection point of the curve, where half of the molecules are in their protonated form and half are in their deprotonated form.[8][9]
Spectroscopic Properties
The fluorine atom provides a powerful spectroscopic handle for biophysical studies.
-
¹⁹F NMR Spectroscopy: The most significant application of 5-Fluoro-D-tryptophan is its use as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity.[11] Since fluorine is absent in native biological systems, incorporating 5-Fluoro-D-tryptophan into a protein provides a background-free signal.[10][12] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite probe for detecting protein conformational changes, ligand binding, and protein-protein interactions.[13]
-
Fluorescence Spectroscopy: Like native tryptophan, 5-Fluoro-D-tryptophan is fluorescent. The fluorine substitution can alter the fluorescence lifetime and quantum yield. Studies have shown that 5-fluorotryptophan exhibits reduced fluorescence lifetime heterogeneity compared to tryptophan when incorporated into proteins, which can be advantageous for fluorescence resonance energy transfer (FRET) experiments.[2] The emission spectrum can be sensitive to environmental polarity, allowing it to be used as a probe for changes in the local protein environment.
This protocol describes a typical workflow for using 5-Fluoro-D-tryptophan to study the binding of a ligand to a target protein.
-
Protein Expression and Labeling: Express the target protein in an appropriate system (e.g., E. coli tryptophan auxotroph) using media supplemented with 5-Fluoro-D-tryptophan to achieve residue-specific incorporation.[11][13][14] Purify the labeled protein to homogeneity.
-
Sample Preparation: Prepare a concentrated solution of the ¹⁹F-labeled protein (e.g., 50-250 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.
-
Initial Spectrum Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in its apo (ligand-free) state. This provides the reference chemical shift for the fluorine probe.
-
Titration: Prepare a concentrated stock solution of the ligand. Add small, sequential aliquots of the ligand stock to the protein sample in the NMR tube.
-
Spectral Monitoring: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.
-
Data Analysis: Monitor the changes in the ¹⁹F resonance, such as a shift in its chemical shift, a change in linewidth, or the appearance of new signals. Plot the change in chemical shift (Δδ) versus the molar ratio of ligand to protein. Fit this binding isotherm to an appropriate model to determine the dissociation constant (K_d).
Stability and Reactivity
-
Storage and Stability: 5-Fluoro-D-tryptophan is a stable crystalline solid when stored under recommended conditions (2-8°C, dry, protected from light).[2][4][5] Aqueous solutions are less stable and are not recommended for long-term storage.[6]
-
Reactivity: The primary reactive sites are the α-amino and carboxylic acid groups, which readily participate in standard peptide bond formation. For use in solid-phase peptide synthesis, the α-amino group is typically protected (e.g., with an Fmoc group). The indole ring is generally stable but, like tryptophan, can be susceptible to oxidation under harsh conditions. The carbon-fluorine bond is exceptionally strong and stable, rendering it inert to most biological and chemical processes. This stability is a key reason for its utility in enhancing the metabolic lifetime of peptide-based drugs.
Applications and Synthesis Overview
The unique chemical properties of 5-Fluoro-D-tryptophan make it a versatile tool in multiple research domains. Its synthesis is typically achieved through multi-step chemical routes, often starting from precursors like 5-fluoroindole.[15]
References
- 1. 5-Fluorotryptophan, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-DL-tryptophan powder 154-08-5 [sigmaaldrich.com]
- 3. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro D,L-tryptophan | 154-08-5 | FF23354 | Biosynth [biosynth.com]
- 5. 5-Fluoro- L -tryptophan = 98.0 HPLC 16626-02-1 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. prezi.com [prezi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 13. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
